

# Application Notes: AT13148 for Immunofluorescence Staining of ROCK Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AT13148** is a potent, orally available, multi-AGC kinase inhibitor.[1][2][3] It acts as an ATP-competitive inhibitor of several kinases within the AGC family, including AKT, p70S6K, PKA, and importantly, Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This broad-spectrum activity makes **AT13148** a valuable tool for investigating cellular processes regulated by these kinases, such as cell proliferation, apoptosis, and cytoskeletal dynamics.[1][4] These application notes provide a comprehensive guide to using **AT13148** for the immunofluorescent detection of ROCK activity, with a focus on monitoring the phosphorylation of downstream targets.

## **Mechanism of Action**

AT13148 exerts its effects by binding to the ATP-binding pocket of target kinases, preventing the transfer of phosphate from ATP to their respective substrates. In the context of the ROCK signaling pathway, AT13148 directly inhibits the kinase activity of both ROCK1 and ROCK2.[2] [5] This inhibition leads to a decrease in the phosphorylation of downstream ROCK substrates, most notably Myosin Light Chain 2 (MLC2) and Cofilin.[5][6] Phosphorylation of MLC2 is a key event in actomyosin contractility, while phosphorylation of Cofilin regulates actin filament dynamics. By monitoring the phosphorylation status of these substrates, the inhibitory effect of AT13148 on ROCK activity can be effectively quantified.



## **Quantitative Data Summary**

The inhibitory activity of **AT13148** against various kinases has been determined through in vitro assays. Furthermore, the pharmacodynamic effects of **AT13148** have been quantified in clinical settings by analyzing tumor biopsies.

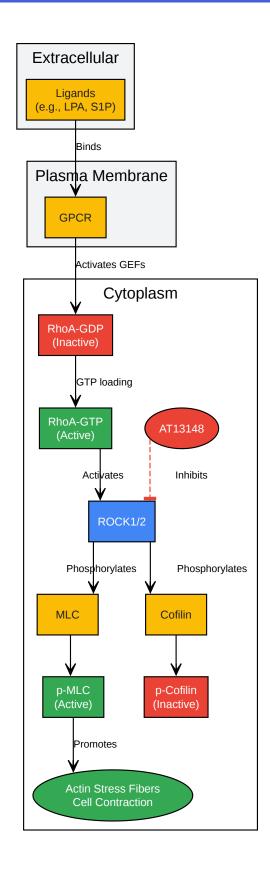
Parameter	Kinase	Value	Reference
IC50	ROCK1	6 nM	[2]
IC50	ROCK2	4 nM	[2]
IC50	Akt1	38 nM	[2]
IC50	Akt2	402 nM	[2]
IC50	Akt3	50 nM	[2]
IC50	p70S6K	8 nM	[2]
IC50	РКА	3 nM	[2]
GI50 (Cell Proliferation)	Various Cancer Cell Lines	1.5 - 3.8 μΜ	[1]

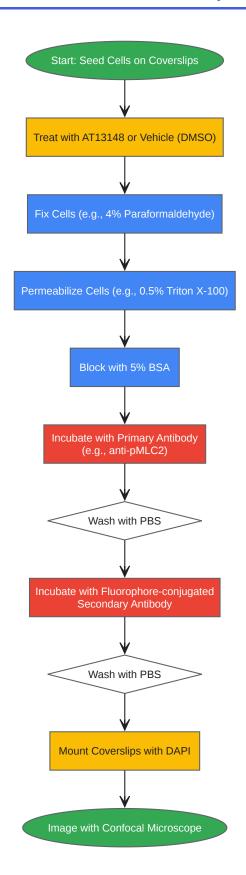
Pharmacodynamic Endpoint	Treatment	Result	Reference
p-Cofilin Reduction in Tumor Biopsies	AT13148 (180 mg)	≥50% reduction in 3 of 8 patients	[2]
p-MLC2 Reduction in Tumor Biopsies	AT13148 (180 mg)	Reduction observed in 1 of 5 patients	

# **Signaling Pathway and Experimental Workflow**

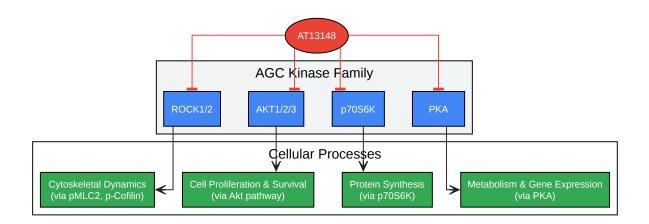
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.











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